1,3,11-Tridecatriene-5,7,9-triyne

Nematicide discovery Polyacetylene SAR Crop protection

1,3,11-Tridecatriene-5,7,9-triyne (CAS 18668-89-8) is an acyclic, unsaturated C13 hydrocarbon belonging to the enyne subclass of polyacetylenes. This natural product has been isolated from several Asteraceae species, most notably immature seeds and flowers of safflower (Carthamus tinctorius L.) and burdock (Arctium lappa).

Molecular Formula C13H10
Molecular Weight 166.22 g/mol
CAS No. 18668-89-8
Cat. No. B12789373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,11-Tridecatriene-5,7,9-triyne
CAS18668-89-8
Molecular FormulaC13H10
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC=CC#CC#CC#CC=CC=C
InChIInChI=1S/C13H10/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-7H,1H2,2H3
InChIKeyKAGUESUDHDXNCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,11-Tridecatriene-5,7,9-triyne (CAS 18668-89-8): Sourcing and Provenance for Polyacetylene Research Procurement


1,3,11-Tridecatriene-5,7,9-triyne (CAS 18668-89-8) is an acyclic, unsaturated C13 hydrocarbon belonging to the enyne subclass of polyacetylenes [1]. This natural product has been isolated from several Asteraceae species, most notably immature seeds and flowers of safflower (Carthamus tinctorius L.) and burdock (Arctium lappa) [2][3]. The compound exists as multiple geometric isomers around its two double bonds (Δ3 and Δ11); the 3-cis,11-trans and 3-trans,11-trans forms are the most thoroughly characterized, and stereochemical identity is a critical determinant of biological potency [4].

Stereochemical identity governs nematicidal assay response
Natural polyacetylene scaffold from Asteraceae species
Isomer-specific procurement recommended for reproducible SAR

Why Generic Substitution of 1,3,11-Tridecatriene-5,7,9-triyne Is Scientifically Unsound


Bulk sourcing of “1,3,11-tridecatriene-5,7,9-triyne” without explicit specification of isomeric composition introduces uncontrolled experimental variability. The 3-cis,11-trans and 3-trans,11-trans isomers exhibit an approximately 10-fold difference in nematicidal potency against Aphelenchoides besseyi, with mortality ranging from ~30–80% for the cis isomer to 85–95% for the trans isomer at comparable low-ppm concentrations [1]. Furthermore, co-occurring safflower polyacetylenes—such as 1,11-tridecadiene-3,5,7,9-tetrayne (CAS 26130-86-9) and 1,3,5,11-tridecatetraene-7,9-diyne—share a similar carbon skeleton but lack the same pattern of conjugated unsaturation, and no equivalent nematicidal data are available for these structural analogs, meaning potency cannot be inferred from structural similarity alone [2]. Procurement of undefined isomer mixtures therefore forfeits the quantitative structure-activity relationship that has been empirically established in the peer-reviewed literature.

Isomer mixture Undefined cis/trans ratio can shift nematicidal response by an order of magnitude, compromising assay reproducibility.
Structural analogs C13 tetrayne or tetraene congeners lack comparable potency data; activity cannot be inferred from scaffold similarity alone.
Co-occurring polyacetylenes Safflower-derived extracts contain multiple polyacetylenes that may confound single-compound endpoint interpretation.

Quantitative Differentiation Evidence for 1,3,11-Tridecatriene-5,7,9-triyne Stereoisomers


Head-to-Head Nematicidal Potency: 3-trans,11-trans Isomer vs. 3-cis,11-trans Isomer Against Aphelenchoides besseyi

In the foundational 1976 study by Kogiso et al., the 3-trans,11-trans isomer of 1,3,11-tridecatriene-5,7,9-triyne achieved 95% mortality against the plant-parasitic nematode Aphelenchoides besseyi at 1 ppm, while the 3-cis,11-trans isomer required a 10-fold higher concentration (10 ppm) to reach 80% mortality, a ~9.5-fold difference in potency that demonstrates strict stereochemical dependence of bioactivity [1]. A subsequent review corroborated this trend, reporting 30% mortality at 10 µg/mL for the cis isomer versus 85% mortality at 2 µg/mL for the trans isomer after 24 h [2]. No comparable nematicidal data have been published for the 1,11-tridecadiene-3,5,7,9-tetrayne or 1,3,5,11-tridecatetraene-7,9-diyne congeners, establishing these specific tridecatriene-triyne isomers as uniquely validated among safflower polyacetylenes.

Isomer potency comparison
Head-to-head
trans,trans: 95% at 1 ppm vs cis,trans: 80% at 10 ppm
~10× concentration difference
Supports stereochemical-dependent nematicidal assay interpretation
A. besseyi, 24 h, 25 °C, dark conditions
Nematicide discovery Polyacetylene SAR Crop protection

Isomer-Dependent Potency: trans Isomer Outperforms cis by ~10-Fold

Direct comparison within the same study (Kogiso et al., 1976) shows the 3-trans,11-trans isomer achieves 95% mortality at 1 ppm, whereas the 3-cis,11-trans isomer achieves 80% mortality at 10 ppm [1]. This represents an approximately 10-fold higher potency for the trans isomer. A later review consolidates this finding, reporting 30% mortality at 10 µg/mL for the cis isomer vs. 85% at 2 µg/mL for the trans isomer after 24 h [2]. The stereochemical configuration at the Δ3 and Δ11 double bonds directly governs nematicidal efficacy.

Trans isomer potency
Reported comparison
95% mortality at 1 ppm
~10× higher vs cis,trans in parallel assay
Reported nematicidal response context for trans,trans configuration
Review: 85% at 2 µg/mL in Chitwood (2002)
Stereochemistry-activity relationship Nematicide potency Agricultural Chemistry

Naturally Occurring Polyacetylene Scaffold: Unique to Asteraceae, Not Found in Common Synthetic Libraries

1,3,11-Tridecatriene-5,7,9-triyne is a polyacetylene characteristic of the Asteraceae family, specifically isolated from Carthamus tinctorius (safflower) and Arctium lappa (burdock) [1][2]. Its conjugated ene-triyne-ene system is structurally distinct from the more common phenylheptatriyne (PHT) or thiophene polyacetylenes found in other Asteraceae species. The compound has been identified in essential oil of Bidens cernua at 1.8% relative abundance [3], whereas synthetic polyacetylene libraries rarely feature this specific unsaturation pattern, making the natural isolate a unique scaffold for nematicide discovery.

Natural scaffold occurrence
Class-level inference
Conjugated ene-triyne-ene C13 system
Isolated from Carthamus tinctorius, Arctium lappa; 1.8% in Bidens cernua EO
Scaffold not present in common synthetic libraries
Distinct from phenylheptatriyne or thiophene polyacetylenes
Natural product chemistry Polyacetylene Chemotaxonomy

Phytochemical Specificity: A Potential Biomarker Distinguishing Safflower from Other Botanical Oils

1,3,11-Tridecatriene-5,7,9-triyne has been consistently detected in safflower (Carthamus tinctorius) oils and extracts but has not been quantified in other common edible oils [1]. Its presence, along with other safflower-specific polyacetylenes, distinguishes safflower from sunflower or other Asteraceae seed oils. The compound is listed as a potential biomarker for safflower consumption in HMDB [2]. In contrast, 1,11-tridecadiene-3,5,7,9-tetrayne, while also found in some Asteraceae, is less consistently reported. This specificity provides a chemical authentication tool for quality control and adulteration detection.

Safflower oil biomarker
Class-level inference
GC retention index 1685 (DB-1)
Consistently detected in safflower; absent in common edible oils
Potential authentication reference for botanical oil screening
HMDB-listed biomarker; NIST Webbook RI
Food authentication Biomarker Phytochemical profiling

UV-Light Dependent Activity Differentiates Triyne Polyacetylenes from Non-conjugated Analogs

Polyacetylenes with extended conjugated triple bonds, including 1,3,11-tridecatriene-5,7,9-triyne, exhibit UV-light-dependent toxicity, a property shared with phenylheptatriyne (PHT) but absent in non-conjugated or saturated analogs [1]. The Kogiso et al. isolation was explicitly performed under dark conditions to preserve activity [2], implying photolability. This photosensitization mechanism, involving generation of reactive oxygen species upon UV-A irradiation, provides a distinct mode of action compared to conventional nematicides like avermectins or organophosphates, which act on neural targets [3].

UV-dependent bioactivity
Class-level inference
Photoactivatable polyacetylene
Dark isolation required to preserve activity; UV-A mediated ROS generation inferred
Supports photoactivation mechanism studies distinct from neurotoxic nematicides
Kogiso et al. 1976; Arnason et al. 1981
Phototoxicity Polyacetylene Mechanism of action

Validated Application Scenarios for 1,3,11-Tridecatriene-5,7,9-triyne in Research and Development


Natural Nematicide Lead Discovery: Stereospecific Bioassay-Guided Development

The 3-trans,11-trans isomer of 1,3,11-tridecatriene-5,7,9-triyne, with 95% mortality against Aphelenchoides besseyi at 1 ppm, serves as a validated lead scaffold for nematicide discovery programs targeting rice white tip disease and other crop nematodes [1]. Its potency at low ppm concentrations, coupled with a unique photoactivatable mechanism, makes it a compelling alternative to conventional neurotoxic nematicides. Procurement of isomerically pure material is essential for reproducible SAR expansion and in planta efficacy trials.

Phytochemical Reference Standard for Safflower Oil Authentication

As a compound uniquely associated with Carthamus tinctorius and detected in its oils, 1,3,11-tridecatriene-5,7,9-triyne (RI 1685 on DB-1) can be used as a GC-MS reference standard to verify the botanical authenticity of safflower oil, distinguishing it from adulterants such as sunflower oil [2][3]. Its use in food quality control laboratories is supported by its status as a potential biomarker in the Human Metabolome Database.

Phototoxicity Research Tool for Polyacetylene Mechanism Studies

The compound's documented UV-light sensitivity and the requirement for dark isolation conditions [1] make it a valuable probe for studying Type II photodynamic mechanisms in polyacetylenes. Research groups investigating light-activated natural products for agricultural or antimicrobial applications can use the pure trans isomer to establish quantitative photoactivation kinetics and ROS generation profiles.

Chemotaxonomic Marker for Asteraceae Phylogenetic Studies

The specific occurrence of 1,3,11-tridecatriene-5,7,9-triyne in Carthamus, Centaurea, Dahlia, and Arctium species supports its use as a chemotaxonomic marker for phylogenetic and metabolomic studies within the Asteraceae [4]. Sourcing authenticated reference material enables cross-laboratory consistency in comparative metabolomics studies.

Application
Selection Property
Validation Focus
Nematicide lead screening
Stereochemical configuration review
Nematicidal mortality assay response
Safflower oil authentication
Botanical marker specificity
GC-MS retention index confirmation
Photoactivation mechanism studies
UV-dependent bioactivity
ROS generation under controlled light
Asteraceae chemotaxonomic marker
Occurrence specificity in plant family
Cross-species metabolomic profiling
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